Ethyl 3-chloro-4-ethoxybenzoate
Overview
Description
Ethyl 3-chloro-4-ethoxybenzoate is an organic compound with the linear formula CH3CH2OC6H3ClCO2CH2CH31. It is used as a building block in organic synthesis1.
Synthesis Analysis
The synthesis of Ethyl 3-chloro-4-ethoxybenzoate is not explicitly mentioned in the search results. However, similar compounds have been synthesized in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran2.Molecular Structure Analysis
The molecular structure of Ethyl 3-chloro-4-ethoxybenzoate is represented by the SMILES string CCOC(=O)c1ccc(OCC)c(Cl)c1
1. The InChI key for this compound is KZVDUPODUCECJJ-UHFFFAOYSA-N
1.
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 3-chloro-4-ethoxybenzoate are not detailed in the search results.Physical And Chemical Properties Analysis
Ethyl 3-chloro-4-ethoxybenzoate is a solid with a melting point of 49-53 °C (lit.)1. It has a molecular weight of 228.671.Scientific Research Applications
Synthesis of Complex Organic Compounds
Ethyl 3-chloro-4-ethoxybenzoate plays a significant role in the synthesis of complex organic compounds. For example, it is used in the regioselective synthesis of 8,8′-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, a process catalyzed by p-toluene sulfonic acid in refluxing xylene (Reddy & Nagaraj, 2008). Additionally, it is involved in the preparation of diverse trifluoromethyl heterocycles, a key intermediate for synthesizing a range of trifluoromethyl-oxazoles, thiazoles, imidazoles, and other compounds (Honey, Pasceri, Lewis, & Moody, 2012).
Chlorination Studies
In environmental chemistry, Ethyl 3-chloro-4-ethoxybenzoate aids in understanding the chlorination processes of organic substances. A study investigating the chlorination of fulvic acid used aromatic groups, including ethyl 3-chloro-4-ethoxybenzoate, to analyze the formation of chlorinated analogues in soil and water samples (Niedan, Pavasars, & Oberg, 2000).
Nanocomposite Material Synthesis
This compound also finds application in the development of nanocomposite materials. For instance, it has been used in the in situ synthesis of poly(ethylene terephthalate) (PET) nanocomposites, where it functions as a functionalizing agent for multiwalled carbon nanotubes (Lee, Oh, Choi, Kim, Han, Tan, & Baek, 2005).
Medicinal Chemistry
In the field of medicinal chemistry, Ethyl 3-chloro-4-ethoxybenzoate is instrumental in synthesizing various pharmacologically active compounds. For example, it is used in the synthesis of antimitotic agents and tubulin inhibitors, which are significant in cancer research (Romagnoli et al., 2008).
Environmental Chemistry
Lastly, Ethyl 3-chloro-4-ethoxybenzoate is used in studies concerning the environmental behavior of UV filters. Its photocatalytic profile has been evaluated to understand its transformation in natural waters and its potential environmental impact (Li et al., 2017).
Safety And Hazards
The safety data sheet for Ethyl 3-chloro-4-ethoxybenzoate is not available in the search results. However, it’s always important to handle chemicals with appropriate safety measures.
Future Directions
The future directions or applications of Ethyl 3-chloro-4-ethoxybenzoate are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.
properties
IUPAC Name |
ethyl 3-chloro-4-ethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVDUPODUCECJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584297 | |
Record name | Ethyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-4-ethoxybenzoate | |
CAS RN |
480439-11-0 | |
Record name | Ethyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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